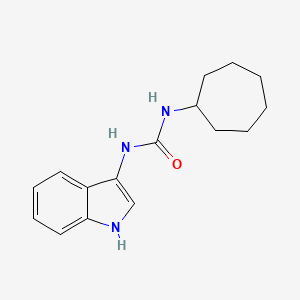
1-cycloheptyl-3-(1H-indol-3-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-cycloheptyl-3-(1H-indol-3-yl)urea is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a cycloheptyl group attached to a urea moiety, which is further connected to an indole ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-cycloheptyl-3-(1H-indol-3-yl)urea typically involves the reaction of cycloheptylamine with isocyanate derivatives of indole. One common method is the reaction of cycloheptylamine with 1H-indole-3-isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
1-cycloheptyl-3-(1H-indol-3-yl)urea undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Reduced urea derivatives.
Substitution: Halogenated or nitrated indole derivatives.
科学研究应用
1-cycloheptyl-3-(1H-indol-3-yl)urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized indole derivatives.
作用机制
The mechanism of action of 1-cycloheptyl-3-(1H-indol-3-yl)urea involves its interaction with specific molecular targets in biological systems. The indole ring is known to interact with various receptors and enzymes, modulating their activity. The urea moiety can form hydrogen bonds with target proteins, enhancing the binding affinity and specificity. The cycloheptyl group may contribute to the compound’s lipophilicity, affecting its distribution and bioavailability in biological systems.
相似化合物的比较
1-cycloheptyl-3-(1H-indol-3-yl)urea can be compared with other indole derivatives, such as:
1-cyclohexyl-3-(1H-indol-3-yl)urea: Similar structure but with a cyclohexyl group instead of a cycloheptyl group. The difference in ring size may affect the compound’s biological activity and binding properties.
1-phenyl-3-(1H-indol-3-yl)urea: Contains a phenyl group instead of a cycloheptyl group. The aromatic nature of the phenyl group may lead to different interactions with biological targets.
1-cyclopentyl-3-(1H-indol-3-yl)urea: Features a cyclopentyl group, which is smaller than the cycloheptyl group, potentially affecting the compound’s steric properties and reactivity.
The uniqueness of this compound lies in its specific combination of structural features, which may result in distinct biological activities and applications compared to other similar compounds.
属性
IUPAC Name |
1-cycloheptyl-3-(1H-indol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c20-16(18-12-7-3-1-2-4-8-12)19-15-11-17-14-10-6-5-9-13(14)15/h5-6,9-12,17H,1-4,7-8H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYHJMBCURLGKGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)NC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














